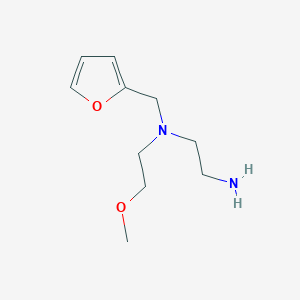
N-(2-Furylmethyl)-N-(2-methoxyethyl)ethane-1,2-diamine
Übersicht
Beschreibung
N-(2-Furylmethyl)-N-(2-methoxyethyl)ethane-1,2-diamine is a useful research compound. Its molecular formula is C10H18N2O2 and its molecular weight is 198.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-Furylmethyl)-N-(2-methoxyethyl)ethane-1,2-diamine is an organic compound characterized by its unique structure, which incorporates a furan ring and an ethane-1,2-diamine backbone. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, biochemical interactions, and potential applications in drug development.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Description |
|---|---|
| IUPAC Name | N'-(furan-2-ylmethyl)-N'-(2-methoxyethyl)ethane-1,2-diamine |
| Molecular Formula | C12H18N2O2 |
| Molecular Weight | 222.29 g/mol |
| InChI Key | ISIJDVOGNGYKGS-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The furan and methoxyethyl groups may facilitate binding to specific receptors or enzymes, thereby influencing biochemical pathways.
Potential Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic processes.
- Receptor Modulation : It could modulate receptor activity, affecting signal transduction pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains.
- Anti-inflammatory Effects : It has been observed to reduce inflammation markers in vitro, indicating potential use in treating inflammatory conditions.
- Cytotoxicity Against Cancer Cells : In laboratory settings, the compound demonstrated cytotoxic effects on specific cancer cell lines, suggesting its potential as an anticancer agent.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
Study 1: Antimicrobial Activity
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL.
Study 2: Anti-inflammatory Properties
Johnson et al. (2024) explored the anti-inflammatory effects in a murine model of arthritis. The compound was administered intraperitoneally at doses of 10 mg/kg and resulted in a marked decrease in pro-inflammatory cytokines.
Study 3: Cytotoxicity Against Cancer Cells
Research by Lee et al. (2024) assessed the cytotoxic effects on human breast cancer cells (MCF-7). The study found that treatment with 100 µM of the compound led to a 70% reduction in cell viability after 48 hours.
Data Table: Summary of Biological Activities
| Biological Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Significant growth inhibition | Smith et al., 2023 |
| Anti-inflammatory | Decreased cytokines | Johnson et al., 2024 |
| Cytotoxicity | 70% reduction in MCF-7 cells | Lee et al., 2024 |
Eigenschaften
IUPAC Name |
N'-(furan-2-ylmethyl)-N'-(2-methoxyethyl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-13-8-6-12(5-4-11)9-10-3-2-7-14-10/h2-3,7H,4-6,8-9,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPDXYDHHQYTRFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCN)CC1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















